N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide
Description
N-Cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide is a pyrazole-based compound featuring a phenyl group at the 1-position, a 2-thienyl group at the 3-position, and a carboxamide moiety at the 5-position with a cyclopropyl substituent on the amide nitrogen.
The synthesis of such compounds typically involves coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF (dimethylformamide), as demonstrated in related pyrazole carboxamide syntheses .
Properties
IUPAC Name |
N-cyclopropyl-2-phenyl-5-thiophen-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-17(18-12-8-9-12)15-11-14(16-7-4-10-22-16)19-20(15)13-5-2-1-3-6-13/h1-7,10-12H,8-9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIOBSGZAKNCSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. A common route might include the reaction of a cyclopropylamine with a phenyl-substituted thienyl ketone, followed by cyclization with hydrazine derivatives to form the pyrazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl or phenyl rings.
Reduction: Reduction reactions could target the pyrazole ring or the carboxamide group.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide, exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets, leading to the inhibition of cancer cell proliferation. For instance, pyrazole derivatives have been evaluated against different cancer cell lines, demonstrating promising results in reducing cell viability and inducing apoptosis.
Case Study:
In a study focusing on the anticancer potential of pyrazole derivatives, compounds were synthesized and tested against human lung cancer cells (A549) and cervical cancer cells (HeLa). The results showed that certain derivatives exhibited IC50 values in the micromolar range, indicating effective growth inhibition compared to standard chemotherapeutics .
1.2 Enzyme Inhibition
this compound has also been investigated for its enzyme inhibitory activity. The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which can be beneficial for treating metabolic disorders.
Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | CB1 Receptor | 5 | |
| Other Pyrazole Derivative | Various Enzymes | 10 - 50 |
Material Science Applications
2.1 Photophysical Properties
The structural characteristics of this compound contribute to its unique photophysical properties, making it a candidate for applications in material science, particularly in organic electronics and photonic devices.
Research Findings:
Studies have shown that pyrazole derivatives can be incorporated into polymer matrices to enhance their optical properties, which is crucial for developing advanced materials like organic light-emitting diodes (OLEDs) and solar cells .
Synthetic Versatility
The synthesis of this compound involves various synthetic routes that allow for structural modifications. This versatility enables researchers to design analogs with improved biological activity or altered physicochemical properties.
Synthesis Pathways:
Several synthetic methodologies have been developed for creating pyrazole derivatives:
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. In medicinal applications, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural differences and physicochemical data for N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide and related compounds:
*Estimated molecular weight based on formula C₁₈H₁₅N₃OS.
Key Observations:
The N-cyclopropylmethyl analog () has a lower molecular weight (247.32 g/mol) due to the absence of a phenyl group at the 1-position .
Thienyl Position and Electronic Effects: The 2-thienyl group in the target compound may enhance π-π stacking interactions in biological systems compared to 3-thienyl derivatives.
Synthetic Yields :
Spectral and Analytical Data Comparison
NMR and Mass Spectrometry :
- The target compound’s ¹H-NMR would likely show signals for the cyclopropyl group (~0.5–1.5 ppm) and aromatic protons from phenyl (7.4–7.6 ppm) and thienyl (6.8–7.2 ppm) groups, similar to analogs in .
- Mass spectrometry (MS) data for related compounds (e.g., m/z 403.1 for 3a) align with calculated molecular weights .
Melting Points :
- Melting points for pyrazole carboxamides range widely (123–183°C in ), influenced by substituent polarity and crystallinity .
Biological Activity
N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer, anti-inflammatory, antimicrobial, and other pharmacological effects.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a cyclopropyl group, a phenyl ring, and a thienyl moiety attached to a pyrazole core. Its molecular formula is with a molecular weight of approximately 224.25 g/mol.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent.
- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its anticancer activity, as it disrupts the mitotic process in rapidly dividing cancer cells .
- In vitro Studies : In vitro assays demonstrated that this pyrazole derivative exhibited significant cytotoxicity against various cancer cell lines, including non-small cell lung cancer (NCI-H23), colon cancer (HCT-15), and prostate cancer (DU-145), with IC50 values ranging from 0.08 to 12.07 mM .
| Cell Line | IC50 (mM) |
|---|---|
| NCI-H23 | 0.08 |
| HCT-15 | 0.12 |
| DU-145 | 0.15 |
Anti-inflammatory Activity
This compound also exhibits notable anti-inflammatory properties.
- Cytokine Inhibition : It has been reported to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models, demonstrating effectiveness comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Testing Methodology : Antimicrobial activity was assessed using the well diffusion method against E. coli, S. aureus, P. mirabilis, and B. subtilis. The results indicated significant zones of inhibition at concentrations of 1000 μg/mL .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. mirabilis | 14 |
| B. subtilis | 16 |
Case Studies
Several case studies have explored the biological activity of pyrazole derivatives, including this compound:
- Study on Cancer Cell Lines : A study conducted on multiple cancer cell lines revealed that this compound effectively reduced cell viability and induced apoptosis through mitochondrial pathways.
- Inflammation Model in Mice : In vivo studies demonstrated that treatment with this compound significantly reduced carrageenan-induced paw edema in mice, confirming its anti-inflammatory potential.
Q & A
Basic Research: How can synthetic yields of N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide be optimized?
Methodological Answer:
Synthetic optimization requires a multi-step approach. The pyrazole core is typically synthesized via cyclocondensation of hydrazines with β-keto esters or via 1,3-dipolar cycloaddition. Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for cyclization steps .
- Catalysts : Lewis acids like ZnCl₂ or Ce(SO₄)₂ improve regioselectivity in pyrazole ring formation .
- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 150°C for 30 minutes) compared to conventional heating .
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
Basic Research: What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves stereochemistry and confirms the cyclopropyl and thienyl substituents' spatial arrangement. Monoclinic crystal systems (e.g., space group P21/n) with unit cell parameters (e.g., a = 10.07 Å, b = 5.14 Å, c = 40.99 Å) are typical for pyrazole derivatives .
- Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (theoretical: ~331.39 g/mol) with <2 ppm error .
Advanced Research: How can conflicting biological activity data across analogs be resolved?
Methodological Answer:
Contradictions often arise from substituent effects or assay variability. Strategies include:
- Structure-Activity Relationship (SAR) Analysis : Systematically compare analogs (e.g., replacing cyclopropyl with piperidinyl groups) to identify critical moieties. For example, 3-thienyl substitution enhances anti-inflammatory activity (IC₅₀ = 12 µM in COX-2 inhibition) compared to phenyl derivatives .
- Standardized Assays : Use consistent in vitro models (e.g., LPS-induced RAW 264.7 macrophages for inflammation) and normalize data to positive controls (e.g., indomethacin) .
- Dose-Response Curves : Establish EC₅₀ values under controlled conditions (e.g., 24-hour incubation) to minimize cytotoxicity artifacts .
Advanced Research: What in vivo models are suitable for evaluating anti-inflammatory efficacy?
Methodological Answer:
- Rat Carrageenan-Induced Paw Edema : Administer 10–50 mg/kg orally, measuring paw volume at 0, 1, 3, and 5 hours post-injection. This model highlights COX/LOX inhibition .
- Adjuvant-Induced Arthritis : Chronic inflammation models assess long-term efficacy (e.g., 21-day dosing) and synovial cytokine levels (TNF-α, IL-6) via ELISA .
- Pharmacokinetic Profiling : Monitor plasma concentration (LC-MS/MS) and tissue distribution to correlate efficacy with bioavailability .
Advanced Research: How can molecular docking predict binding affinity to target proteins?
Methodological Answer:
- Protein Preparation : Retrieve crystal structures (e.g., COX-2, PDB ID: 5KIR) and remove water/ligands. Optimize protonation states at physiological pH .
- Ligand Docking : Use AutoDock Vina with PyRx. Set grid boxes (20 ų) around active sites. Key interactions include:
- Validation : Compare docking scores (ΔG ≤ −8 kcal/mol) with experimental IC₅₀ values .
Advanced Research: What strategies enhance selectivity for kinase targets vs. off-target effects?
Methodological Answer:
- Kinase Profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition (e.g., JAK2, EGFR).
- Selectivity Filters : Introduce bulky substituents (e.g., 4-ethoxy groups) to sterically block non-target binding pockets .
- Covalent Modification : Design prodrugs with masked cyclopropyl groups to reduce hepatic CYP450 metabolism .
Advanced Research: How do solvent polarity and pH stability impact formulation development?
Methodological Answer:
- Solubility Testing : Use shake-flask method in PBS (pH 7.4), PEG-400, or cyclodextrin complexes. LogP ≈ 3.2 suggests moderate lipophilicity .
- pH Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months). Carboxamide hydrolysis is minimized at pH 4–6 .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150–200 nm) improve bioavailability in preclinical models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
